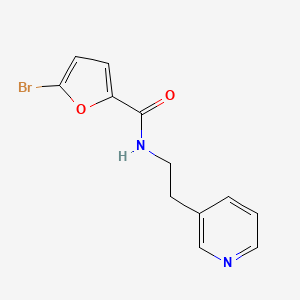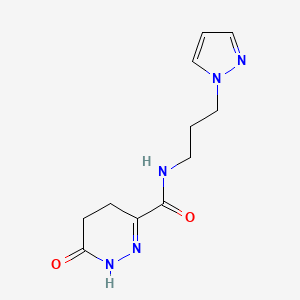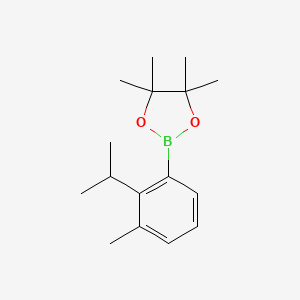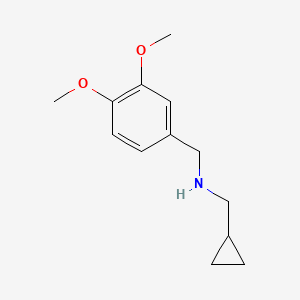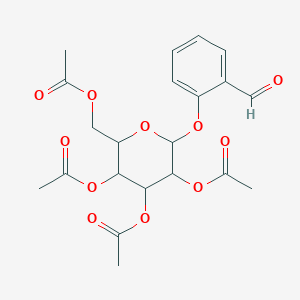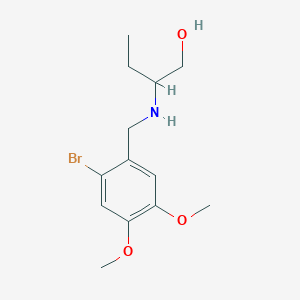
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound that features a brominated aromatic ring and a cyclopropylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with cyclopropylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is carefully controlled to minimize side reactions and maximize the selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.
2-Bromo-4-methylaniline: Another brominated aromatic compound with different functional groups.
4-[(2-Bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid: A structurally related compound with potential biological activity.
Uniqueness
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its combination of a brominated aromatic ring and a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
2-(2-bromo-4-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15BrN2O/c1-8-2-5-11(10(13)6-8)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
WWJLYWCDWJXGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)


![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)

